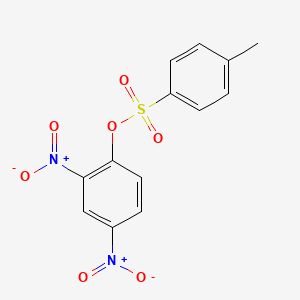
Chlorure de N-phénylbenzimidoyle
Vue d'ensemble
Description
N-Phenylbenzimidoyl chloride, also known as PBI, is a halogenated organic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline solid with a melting point of 68ºC and a boiling point of 210ºC. PBI is soluble in a range of organic solvents, including methanol, ethanol, and acetone, and is insoluble in water. PBI has been used in many scientific research applications, including synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Chloration des alcools
Chlorure de N-phénylbenzimidoyle: a été utilisé comme réactif de chloration efficace, en particulier en présence de diméthylsulfoxyde (DMSO) comme catalyseur . Cette méthode est avantageuse en raison de ses conditions de réaction douces et de ses rendements élevés pour la plupart des substrats. Elle est particulièrement remarquable pour ses propriétés stéréosélectives, qui ont été confirmées en utilisant des alcools phényliques optiquement actifs.
Organocatalyse
Le composé sert d’organocatalyseur, accélérant les réactions chimiques sans avoir besoin d’atomes métalliques . Son rôle dans la chloration des alcools est un exemple typique de ses capacités catalytiques, où il facilite la conversion des alcools en chlorures avec une efficacité remarquable.
Réactions d’aroylation
This compound: est impliqué dans des réactions d’aroylation avec des aldéhydes aromatiques, en présence de quantités catalytiques d’iodure de 1,3-diméthylimidazolium . Ce processus conduit à la formation de N-(α-aroylbenzylidène)anilines, qui, après un traitement supplémentaire, donnent des benziles, une classe de composés organiques ayant diverses applications.
Synthèse de composés mésoioniques
Dans la quête de synthèse de nouveaux composés mésoioniques, le This compound réagit avec l’acide glycolique pour former des systèmes cycliques oxazole . Ces composés ont des applications potentielles dans les produits pharmaceutiques et la science des matériaux en raison de leurs propriétés électroniques uniques.
Chloration stéréosélective
La capacité du composé à chlorer sélectivement les alcools benzyliques primaires, les alcools benzyliques secondaires et les alcools aliphatiques non activés met en évidence son potentiel pour la synthèse stéréosélective . Cette propriété est cruciale pour créer des isomères spécifiques de composés chimiques, qui peuvent avoir des activités biologiques différentes.
Réactions chimiosélectives
This compound: démontre un potentiel de chimiosélectivité, ce qui signifie qu’il peut réagir préférentiellement avec certains groupes fonctionnels plutôt qu’avec d’autres . Cette sélectivité est précieuse dans les synthèses organiques complexes où des groupes protecteurs pourraient autrement être nécessaires.
Mécanisme D'action
Target of Action
The primary target of N-Phenylbenzimidoyl chloride is alcohols . It is used as a chlorination reagent in the conversion of alcohols to corresponding chlorides .
Mode of Action
N-Phenylbenzimidoyl chloride interacts with its targets (alcohols) in the presence of a catalyst, dimethyl sulfoxide (DMSO), to convert them into corresponding chlorides . The reaction conditions are mild, and most substrates give satisfactory yields .
Biochemical Pathways
The conversion of alcohols into corresponding halides plays an important role in organic synthesis . N-Phenylbenzimidoyl chloride, as a chlorination reagent, contributes to this transformation. The reaction is stereoselective and potentially chemoselective among primary benzyl alcohols, secondary benzyl alcohols, and unactivated aliphatic alcohols .
Result of Action
The result of N-Phenylbenzimidoyl chloride’s action is the efficient conversion of alcohols into corresponding chlorides . This conversion is crucial in organic synthesis .
Action Environment
The action of N-Phenylbenzimidoyl chloride is influenced by the presence of a catalyst (DMSO) and the type of alcohol substrate . The reaction conditions are mild, and the amount of DMSO can be as low as 0.001 eq without reducing the efficiency of the chlorination .
Analyse Biochimique
Biochemical Properties
N-Phenylbenzimidoyl chloride has been demonstrated as an efficient chlorination reagent catalyzed by dimethyl sulfoxide (DMSO) in the conversion of alcohols to corresponding chlorides
Molecular Mechanism
N-Phenylbenzimidoyl chloride acts as a chlorination reagent, aiding in the conversion of alcohols to corresponding chlorides This process involves binding interactions with biomolecules and potentially enzyme activation or inhibition
Propriétés
IUPAC Name |
N-phenylbenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFSUPMQDLYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295111 | |
| Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4903-36-0 | |
| Record name | 4903-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylbenzimidoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[10-(2,5-Dioxopyrrol-1-yl)decyl]pyrrole-2,5-dione](/img/structure/B1618468.png)